molecular formula C7H3BrF2N2O B1383842 5-Bromo-6-(difluoromethoxy)nicotinonitrile CAS No. 1805591-98-3

5-Bromo-6-(difluoromethoxy)nicotinonitrile

Cat. No.: B1383842
CAS No.: 1805591-98-3
M. Wt: 249.01 g/mol
InChI Key: DMVZVRLGLOPSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-(difluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C7H3BrF2N2O . It has an average mass of 249.012 Da and a monoisotopic mass of 247.939667 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code InChI=1S/C7H3BrF2N2O/c7-6-1-5 (2-8)3-9-4-6/h1,3-4H . The canonical SMILES representation is C1=C (C=NC=C1Br)C#N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 249.01 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Synthesis and Characteristics

  • Synthesis and Structural Analysis : The synthesis of 5-Bromo-nicotinonitrile, a related compound, involves chlorinating 5-Bromo-nicotinic acid with SOCl2, followed by reactions with ammonium aqueous and POCl3. The structures of intermediates and the target product are characterized using FT-IR and 1H NMR, indicating a method with a total yield of over 48% (Chen Qi-fan, 2010).

Bronchodilation Properties

  • Synthesis and Bronchodilation Effect : A synthesis pathway for nicotinonitriles, including reactions with 2-bromonicotinonitrile, leads to compounds with significant bronchodilation properties. One compound demonstrated threefold potency compared to theophylline, a standard reference, in tracheal rings with histamine standard method (E. A. Soliman et al., 2017).

Antiprotozoal Activity

  • Synthesis and Antiprotozoal Activity : The synthesis of 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinonitrile-d4, derived from a similar compound, demonstrates potential for antiprotozoal activity. This synthesis involves a Heck coupling reaction and selective bromination, highlighting its potential in treating diseases caused by protozoa (M. Ismail & D. Boykin, 2004).

Molecular Modeling and Biological Evaluation

  • Modeling and Biological Activities : A study involving the synthesis of nicotinonitrile derivatives for biological evaluation, including 2-amino nicotinonitrile, sheds light on the potential use of these compounds in medicinal chemistry. Molecular modeling supports the biological properties observed, hinting at the diverse applications of such compounds (Chandrasekhar Challa et al., 2021).

Properties

IUPAC Name

5-bromo-6-(difluoromethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2O/c8-5-1-4(2-11)3-12-6(5)13-7(9)10/h1,3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVZVRLGLOPSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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